molecular formula C18H15N7O3S B14942381 8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B14942381
M. Wt: 409.4 g/mol
InChI Key: YGQGKKAVKQNQRR-UHFFFAOYSA-N
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Description

8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique structure, which includes a combination of ethoxy, hydroxyphenyl, and thiophenyl groups

Preparation Methods

The synthesis of 8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the ethoxy, hydroxyphenyl, and thiophenyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one include:

  • 8-(3-ethoxy-4-hydroxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

These compounds share similar structural features but differ in the substituents attached to the core structure, which can influence their chemical properties and applications.

Properties

Molecular Formula

C18H15N7O3S

Molecular Weight

409.4 g/mol

IUPAC Name

8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H15N7O3S/c1-2-28-11-8-9(5-6-10(11)26)16-13-14(12-4-3-7-29-12)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h3-8,16,26H,2H2,1H3,(H,21,27)(H,19,22,24)

InChI Key

YGQGKKAVKQNQRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=CS4)NC5=NN=NN25)O

Origin of Product

United States

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